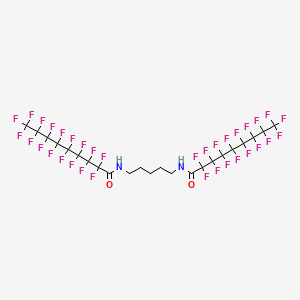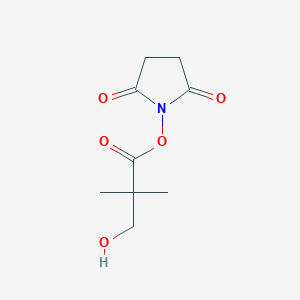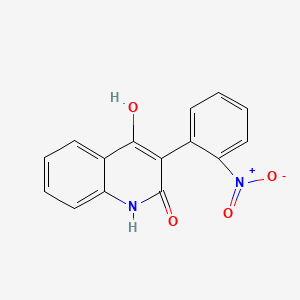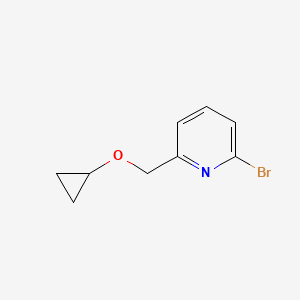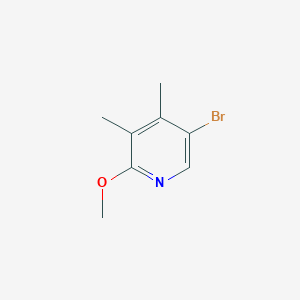
5-Bromo-2-methoxy-3,4-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-3,4-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methoxy, and methyl groups on the pyridine ring makes this compound unique and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3,4-dimethylpyridine typically involves the bromination of 2-methoxy-3,4-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
反応の種類
5-ブロモ-2-メトキシ-3,4-ジメチルピリジンは、以下を含む様々な化学反応を起こす可能性があります。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換される可能性があります。
酸化反応: メトキシ基は、対応するアルデヒドまたは酸を形成するように酸化される可能性があります。
還元反応: ピリジン環は、ピペリジン誘導体を形成するように還元される可能性があります。
一般的な試薬と条件
置換反応: 一般的な試薬には、ナトリウムアミド、チオ尿素、ナトリウムアルコキシドなどがあります。これらの反応は、通常、エタノールまたはジメチルスルホキシド(DMSO)などの極性溶媒中で高温で行われます。
酸化反応: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が使用されます。
還元反応: 水素ガス下でパラジウム炭素(Pd/C)を触媒とした水素化が一般的な方法です。
生成される主な生成物
置換反応: 生成物には、5-アミノ-2-メトキシ-3,4-ジメチルピリジン、5-チオ-2-メトキシ-3,4-ジメチルピリジン、および5-アルコキシ-2-メトキシ-3,4-ジメチルピリジンなどがあります。
酸化反応: 生成物には、5-ブロモ-2-ホルミル-3,4-ジメチルピリジンおよび5-ブロモ-2-カルボキシ-3,4-ジメチルピリジンなどがあります。
還元反応: 生成物には、5-ブロモ-2-メトキシ-3,4-ジメチルピペリジンなどがあります。
4. 科学研究への応用
5-ブロモ-2-メトキシ-3,4-ジメチルピリジンは、科学研究において様々な用途を持っています。
化学: これは、より複雑な有機分子の合成における構成ブロックとして使用され、特に医薬品や農薬の開発に用いられます。
生物学: これは、創薬および開発で使用できる生物学的に活性な化合物の合成のための前駆体として役立ちます。
医学: この化合物の誘導体は、抗炎症作用や抗菌作用など、潜在的な治療的用途を持っています。
工業: これは、染料、顔料、およびその他の特殊化学品の製造に使用されます。
科学的研究の応用
5-Bromo-2-methoxy-3,4-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
5-ブロモ-2-メトキシ-3,4-ジメチルピリジンの作用機序は、その具体的な用途によって異なります。一般に、この化合物は、その官能基を通じて、酵素や受容体などの様々な分子標的に結合することができます。臭素原子はハロゲン結合に関与することができ、一方、メトキシ基とメチル基は、化合物の親油性と結合親和性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
5-ブロモ-2-メトキシピリジン: 構造は似ていますが、追加のメチル基がありません。
5-ブロモ-2-メチルピリジン: メトキシ基がありません。
2-メトキシ-3,4-ジメチルピリジン: 臭素原子がありません。
ユニークさ
5-ブロモ-2-メトキシ-3,4-ジメチルピリジンは、ピリジン環に臭素、メトキシ、メチル基が組み合わされているため、ユニークです。このユニークな構造により、様々な化学反応に関与することが可能になり、様々な有機化合物の合成における貴重な中間体となります。
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: Similar in structure but lacks the additional methyl groups.
5-Bromo-2-methylpyridine: Lacks the methoxy group.
2-Methoxy-3,4-dimethylpyridine: Lacks the bromine atom.
Uniqueness
5-Bromo-2-methoxy-3,4-dimethylpyridine is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
5-bromo-2-methoxy-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)8(11-3)10-4-7(5)9/h4H,1-3H3 |
InChIキー |
OXDSSEXMNLHNFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




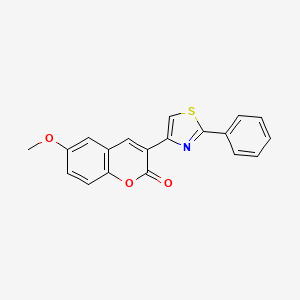

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
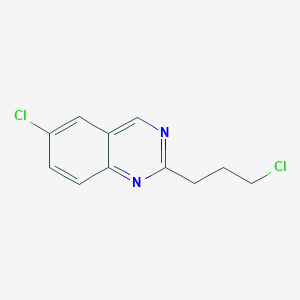
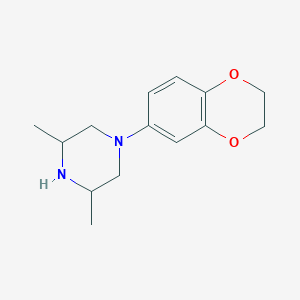
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
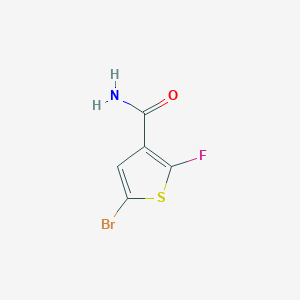
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
